molecular formula C12H10BrNO3 B1417391 Ethyl 3-bromo-4-cyano-2-formylphenylacetate CAS No. 1807024-00-5

Ethyl 3-bromo-4-cyano-2-formylphenylacetate

Cat. No.: B1417391
CAS No.: 1807024-00-5
M. Wt: 296.12 g/mol
InChI Key: VESJGAWFTDEZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-cyano-2-formylphenylacetate is an organic compound with the molecular formula C12H10BrNO3 It belongs to the family of phenylacetates and is characterized by the presence of bromine, cyano, and formyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-2-formylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ethyl 3-bromo-4-cyano-2-carboxyphenylacetate.

    Reduction: Ethyl 3-amino-4-cyano-2-formylphenylacetate.

    Substitution: Ethyl 3-azido-4-cyano-2-formylphenylacetate.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-2-formylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a building block for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-2-formylphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of reactive functional groups like the cyano and formyl groups allows it to form bonds with nucleophilic sites on proteins or other biomolecules, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Ethyl 3-bromo-4-cyano-2-formylphenylacetate can be compared with other phenylacetate derivatives, such as:

    Ethyl 4-bromo-3-cyano-2-formylphenylacetate: Similar structure but different position of the bromine and cyano groups.

    Ethyl 3-bromo-4-cyano-2-methylphenylacetate: Contains a methyl group instead of a formyl group.

    Ethyl 3-bromo-4-cyano-2-hydroxyphenylacetate: Contains a hydroxy group instead of a formyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(3-bromo-4-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-11(16)5-8-3-4-9(6-14)12(13)10(8)7-15/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESJGAWFTDEZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-cyano-2-formylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4-cyano-2-formylphenylacetate
Reactant of Route 3
Ethyl 3-bromo-4-cyano-2-formylphenylacetate
Reactant of Route 4
Ethyl 3-bromo-4-cyano-2-formylphenylacetate
Reactant of Route 5
Ethyl 3-bromo-4-cyano-2-formylphenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-4-cyano-2-formylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.